molecular formula C23H21N5O4S B3201177 N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide CAS No. 1019102-64-7

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B3201177
CAS No.: 1019102-64-7
M. Wt: 463.5 g/mol
InChI Key: LCKYWYUHGODEQA-UHFFFAOYSA-N
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Description

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a pyrazole-thiazole core with a 4-ethoxyphenyl substituent on the thiazole ring and a 2-methyl-3-nitrobenzamide group linked to the pyrazole.

Properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-4-32-17-10-8-16(9-11-17)19-13-33-23(24-19)27-21(12-14(2)26-27)25-22(29)18-6-5-7-20(15(18)3)28(30)31/h5-13H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKYWYUHGODEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthetic pathways, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyrazole ring, and a nitrobenzamide moiety, which contribute to its diverse biological activities. The synthesis typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : The thiazole ring is synthesized by reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.
  • Formation of Pyrazole Ring : The pyrazole ring is formed through the reaction of hydrazine derivatives with β-diketones or β-ketoesters.
  • Coupling : The final step involves coupling the intermediates to form the nitrobenzamide structure.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.
  • Anticancer Activity : The compound has shown potential in interacting with DNA, leading to cytotoxic effects against cancer cells.

These mechanisms suggest that it could be developed as a therapeutic agent for various conditions, including inflammation and cancer.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer).

CompoundCell LineIC50 Value (µM)
47fHCT-1166.2
47eT47D27.3

These findings suggest that this compound may possess similar anticancer efficacy.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through various in vitro assays. The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, which is crucial for inflammatory responses.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the anti-inflammatory effects of similar thiazole and pyrazole derivatives, revealing significant inhibition of inflammatory markers in cell cultures.
  • In Vivo Models : Animal studies have shown that compounds with structural similarities to this compound can reduce tumor growth in xenograft models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of a thiazole-pyrazole scaffold with 4-ethoxyphenyl and 3-nitrobenzamide groups. Comparisons with structurally related compounds (Table 1) highlight key differences:

Compound Name / ID Core Structure Key Substituents Pharmacological Notes
Target Compound Pyrazole-thiazole 4-Ethoxyphenyl, 2-methyl-3-nitrobenzamide Hypothesized antimicrobial activity (inferred from analogs)
Compound 31 () Pyrazole-pyrimidinone 3-Ethoxybenzamide Low synthetic yield (5%); pyrimidinone core may influence solubility
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide () Pyrazole-thiazole 3,4-Difluorobenzamide Fluorine atoms may enhance metabolic stability vs. nitro group
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide () Pyrazole-thiazole-phenyl Alkylamide substituents Demonstrated antimicrobial activity against Gram-positive bacteria

Physicochemical Properties

  • Lipophilicity: The 4-ethoxyphenyl group increases hydrophobicity, similar to 4-(methoxymethoxy)phenyl in compound 32 (). This may enhance cell penetration compared to polar pyrimidinone cores .
  • Electron Effects : The nitro group’s strong electron-withdrawing nature could alter binding interactions compared to electron-donating groups (e.g., methoxy in ’s compounds) .

Hypothetical Pharmacological Activity

  • Antimicrobial Potential: The thiazole-pyrazole scaffold in ’s compounds showed activity against Gram-positive bacteria. The nitro group in the target compound might interact with bacterial nitroreductases, enabling selective toxicity .
  • Enzyme Inhibition: Pyrimidinone analogs () target adenylyl cyclase, suggesting that structural modifications (e.g., nitro vs. ethoxy) could redirect activity toward different enzymes .

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

The synthesis of this compound involves sequential reactions, including cyclization of thiazole and pyrazole rings, nitro group introduction, and benzamide coupling. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during thiazole formation to prevent side reactions (e.g., over-oxidation of the ethoxyphenyl group) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency for heterocycle formation, while ethanol is preferred for amide coupling due to its mild acidity .
  • Catalysts : Sodium hydroxide or acetic acid for pH-dependent steps (e.g., cyclocondensation) . Methodological validation via thin-layer chromatography (TLC) and intermediate purification (e.g., column chromatography) is essential .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at pyrazole C3 and benzamide C2) and confirm nitro group placement .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide) .
    • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, using doxorubicin as a reference .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to resolve ambiguities in nitro group orientation or thiazole-pyrazole dihedral angles .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess bond-length discrepancies (e.g., C-N bonds in the nitrobenzamide moiety) . Example: A 2025 study resolved conflicting NMR-based structural hypotheses by confirming a planar thiazole-pyrazole system via SC-XRD (R-factor < 0.05) .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Reagent stoichiometry : Excess acetylating agents (e.g., 1.2 eq. benzoyl chloride) improve amide coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 45 minutes) while maintaining >85% yield .
  • Solvent-free conditions : For nitro group introduction, minimize byproducts like N-oxide derivatives .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Functional group modulation :
  • Replace the ethoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance antimicrobial potency .
  • Substitute the nitro group with sulfonamide to reduce cytotoxicity .
    • Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., E. coli DNA gyrase) .

Q. What analytical methods address conflicting bioactivity data across studies?

  • Meta-analysis : Compare IC₅₀ values from MTT assays conducted under varying conditions (e.g., serum concentration, incubation time) .
  • Dose-response curve normalization : Adjust for batch-to-batch compound purity variations using HPLC-calibrated standards .

Methodological Tables

Q. Table 1. Comparison of Solvent Systems for Key Synthesis Steps

StepSolventYield (%)Purity (%)Reference
Thiazole cyclizationDMF7892
Amide couplingEthanol8595
Nitro group introductionToluene6588

Q. Table 2. Biological Activity of Structural Analogs

Analog ModificationBiological Activity (IC₅₀, μM)TargetReference
4-Fluorophenyl substitution12.3 (Antimicrobial)S. aureus
Sulfonamide substitution28.7 (Cytotoxicity)HeLa cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

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